molecular formula C17H12O4 B11940365 Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- CAS No. 2140866-80-2

Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-

Cat. No.: B11940365
CAS No.: 2140866-80-2
M. Wt: 280.27 g/mol
InChI Key: ZQWRDUVGHBGHPV-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with a propyn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- typically involves the introduction of a propyn-1-yloxy group into a benzoic acid derivative. One common method involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- involves its interaction with molecular targets such as enzymes and receptors. The propyn-1-yloxy group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the benzoyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is unique due to the presence of both a benzoyl group and a propyn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

2140866-80-2

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-(4-prop-2-ynoxybenzoyl)benzoic acid

InChI

InChI=1S/C17H12O4/c1-2-10-21-15-8-6-12(7-9-15)16(18)13-4-3-5-14(11-13)17(19)20/h1,3-9,11H,10H2,(H,19,20)

InChI Key

ZQWRDUVGHBGHPV-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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